molecular formula C9H10ClFO B3250034 (R)-3-chloro-1-(4-fluorophenyl)propan-1-ol CAS No. 200004-39-3

(R)-3-chloro-1-(4-fluorophenyl)propan-1-ol

Cat. No.: B3250034
CAS No.: 200004-39-3
M. Wt: 188.62 g/mol
InChI Key: GQGPYILQJAINSJ-SECBINFHSA-N
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Description

®-3-chloro-1-(4-fluorophenyl)propan-1-ol is an organic compound characterized by the presence of a chlorine atom, a fluorophenyl group, and a hydroxyl group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-chloro-1-(4-fluorophenyl)propan-1-ol typically involves the chlorination of 3-(4-fluorophenyl)propan-1-ol. One method involves the use of triphosgene and triethylamine as reagents . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-3-chloro-1-(4-fluorophenyl)propan-1-ol may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

®-3-chloro-1-(4-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a different functional group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 3-chloro-1-(4-fluorophenyl)propan-1-one, while substitution of the chlorine atom with an amine could produce 3-amino-1-(4-fluorophenyl)propan-1-ol.

Scientific Research Applications

®-3-chloro-1-(4-fluorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ®-3-chloro-1-(4-fluorophenyl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the chlorine and fluorophenyl groups can influence the compound’s binding affinity and specificity. The hydroxyl group may participate in hydrogen bonding, further affecting the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1-(4-fluorophenyl)propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    3-amino-1-(4-fluorophenyl)propan-1-ol: Similar structure but with an amino group replacing the chlorine atom.

    3-(4-fluorophenyl)propan-1-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

Uniqueness

®-3-chloro-1-(4-fluorophenyl)propan-1-ol is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both chlorine and fluorophenyl groups allows for selective modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

(1R)-3-chloro-1-(4-fluorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGPYILQJAINSJ-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCCl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CCCl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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